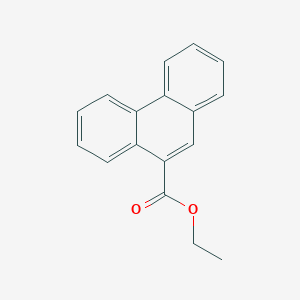

Ethyl phenanthrene-9-carboxylate

Description

Ethyl phenanthrene-9-carboxylate (CAS: 4895-92-5) is an aromatic ester with the molecular formula C₁₇H₁₄O₂ and an average molecular mass of 250.297 g/mol . Structurally, it consists of a phenanthrene backbone—a polycyclic aromatic hydrocarbon (PAH) comprising three fused benzene rings—substituted with an ethyl ester group at the 9-position. This compound is primarily utilized in synthetic organic chemistry for constructing complex PAH-based architectures, such as heterodimers via photochemical reactions , and as a substrate in enzymatic studies for evaluating esterase specificity .

Synthetic routes to ethyl phenanthrene-9-carboxylate typically involve esterification of phenanthrene-9-carboxylic acid (synthesized via carbon dioxide insertion into 9-phenanthryllithium intermediates) with ethanol under acidic conditions. Alternatively, Claisen condensation or Grignard reaction pathways may be adapted from methods used for its methyl analog .

Properties

IUPAC Name |

ethyl phenanthrene-9-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-2-19-17(18)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHQZWZBFKDLTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964143 | |

| Record name | Ethyl phenanthrene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4895-92-5 | |

| Record name | NSC226822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl phenanthrene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of ethyl phenanthrene-9-carboxylate typically involves the reaction of phenanthrene-9-carboxylic acid with ethanol in the presence of a catalyst. One common method is the esterification reaction, where phenanthrene-9-carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts or microwave-assisted synthesis can enhance the reaction rate and yield of ethyl phenanthrene-9-carboxylate.

Chemical Reactions Analysis

Ethyl phenanthrene-9-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phenanthrene-9-carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction of ethyl phenanthrene-9-carboxylate can yield phenanthrene-9-carboxaldehyde. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: The ester group in ethyl phenanthrene-9-carboxylate can undergo nucleophilic substitution reactions. For instance, reaction with ammonia (NH₃) can produce phenanthrene-9-carboxamide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ typically yields phenanthrene-9-carboxylic acid, while reduction with LiAlH₄ produces phenanthrene-9-carboxaldehyde .

Scientific Research Applications

Ethyl phenanthrene-9-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: Research on the biodegradation of phenanthrene derivatives, including ethyl phenanthrene-9-carboxylate, has implications for environmental science.

Medicine: While not directly used as a drug, derivatives of phenanthrene, including ethyl phenanthrene-9-carboxylate, are studied for their potential pharmacological properties. They may serve as lead compounds in the development of new therapeutic agents.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl phenanthrene-9-carboxylate depends on the specific context in which it is used. In chemical reactions, its reactivity is primarily due to the presence of the ester group, which can undergo hydrolysis, oxidation, and reduction. In biological systems, the compound may be metabolized by enzymes that target polycyclic aromatic hydrocarbons, leading to its breakdown into less harmful substances .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Methyl vs. Ethyl Esters

Ethyl phenanthrene-9-carboxylate shares functional similarity with methyl phenanthrene-9-carboxylate (C₁₆H₁₂O₂), differing only in the alkyl chain length of the ester group. Key distinctions include:

*Ethyl esters generally exhibit lower catalytic efficiency than methyl analogs due to steric hindrance from the bulkier ethyl group, though direct data for this compound is lacking.

Positional Isomers: 9- vs. 2- vs. 3-Carboxylates

Regiochemistry significantly impacts reactivity and enzyme interactions:

- Phenanthrene-3-carboxylate esters demonstrate 2.7-fold higher catalytic efficiency with CN1E1 esterase compared to the 9-carboxylate . This preference arises from steric and electronic effects influencing substrate binding.

- Ethyl phenanthrene-2-carboxylate (CAS: 94540-85-9), a positional isomer, has distinct physicochemical properties, including higher density (1.554 g/cm³) and refractive index (1.906) compared to the 9-carboxylate .

Heterodimer Formation and Stability

Methyl phenanthrene-9-carboxylate participates in [2+2] photocycloadditions with benzene, forming cis and trans heterodimers . The cis isomer exhibits lower thermodynamic stability (ΔG‡ = 25.1 kcal/mol) than the trans isomer (ΔG‡ = 27.6 kcal/mol) due to unfavorable steric interactions in the transition state . Ethyl analogs likely follow similar trends but may display reduced reactivity due to increased steric bulk.

Enzymatic Degradation and Environmental Impact

CN1E1 esterase, a cold-adapted enzyme, degrades PAH esters with moderate efficiency:

| Substrate | $ k{cat}/Km $ (s⁻¹ M⁻¹) |

|---|---|

| pNP-acetate (reference) | 39,867 |

| Methyl phenanthrene-9-carboxylate | 8,947 |

| Naphthalene methyl ester | 8,156 |

Ethyl phenanthrene-9-carboxylate is expected to exhibit even lower $ k{cat}/Km $ values due to its larger ester group, though experimental data is unavailable .

Biological Activity

Ethyl phenanthrene-9-carboxylate is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This article explores the biological activity of ethyl phenanthrene-9-carboxylate, including its pharmacological properties, mechanisms of action, and potential applications in various fields.

Ethyl phenanthrene-9-carboxylate is characterized by an ethyl ester group attached to the 9th carbon of the phenanthrene ring. Its molecular formula is with a molecular weight of approximately 242.27 g/mol. This compound exhibits significant reactivity due to its structure, making it a valuable intermediate in organic synthesis.

The biological activity of ethyl phenanthrene-9-carboxylate can be attributed to several mechanisms:

- Biodegradation : Ethyl phenanthrene-9-carboxylate undergoes microbial degradation by various bacterial strains, such as Alcaligenes ammonioxydans, leading to the formation of metabolites like salicylic acid and catechol. This process is crucial for environmental remediation, particularly in contaminated sites.

- Pharmacological Properties : Research indicates that derivatives of phenanthrene, including ethyl phenanthrene-9-carboxylate, may exhibit antimicrobial and anticancer activities. The precise mechanisms are still under investigation, but they may involve modulation of cellular pathways related to cell proliferation and apoptosis .

Antimicrobial Activity

Studies have shown that phenanthrene derivatives possess antimicrobial properties. Ethyl phenanthrene-9-carboxylate has been evaluated for its effectiveness against various bacterial strains. Results indicate a potential inhibitory effect on the growth of certain pathogens, although specific data on ethyl phenanthrene-9-carboxylate remains limited.

Anticancer Properties

Research into the anticancer potential of phenanthrene derivatives suggests that they may induce apoptosis in cancer cells. Ethyl phenanthrene-9-carboxylate's interaction with cellular targets could lead to cell cycle arrest and subsequent cell death in malignant cells . Further studies are necessary to elucidate its specific effects on different cancer cell lines.

Case Study 1: Biodegradation Research

A study investigated the biodegradation pathways of ethyl phenanthrene-9-carboxylate using gas chromatography-mass spectrometry (GC-MS). The findings revealed that microbial degradation leads to significant breakdown products, enhancing our understanding of its environmental impact and potential for bioremediation applications.

Case Study 2: Pharmacological Screening

In a pharmacological screening study, ethyl phenanthrene-9-carboxylate was tested for cytotoxicity against various cancer cell lines. Preliminary results indicated that it may exhibit selective toxicity towards certain cancerous cells while sparing normal cells, suggesting a therapeutic window for further investigation .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.